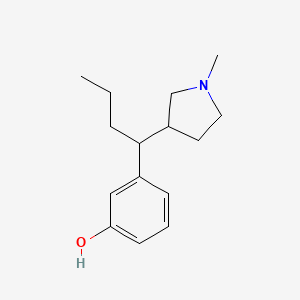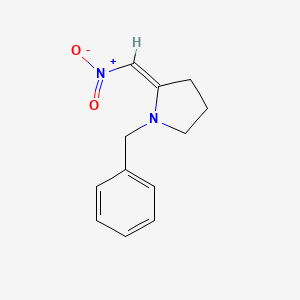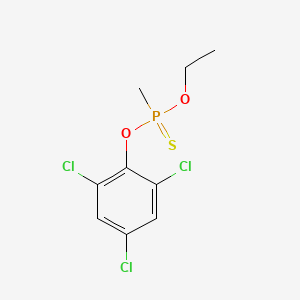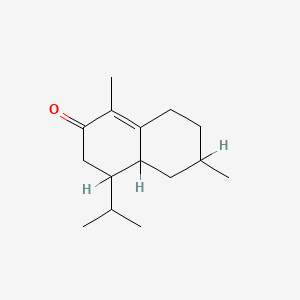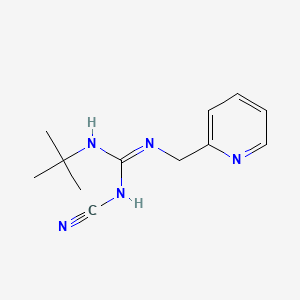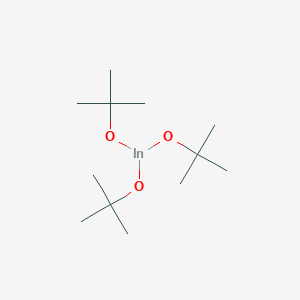
Indium(III) tert-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) tert-butoxide, with the chemical formula In(OC(CH₃)₃)₃, is a metal-organic compound widely used in various scientific and industrial applications. It is known for its high reactivity and volatility, making it a valuable precursor in the synthesis of indium-containing materials. The compound is typically found as a colorless to pale yellow liquid and is highly sensitive to moisture and air.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) tert-butoxide can be synthesized through the alcoholysis of indium tris(bis(trimethylsilyl)amide) with tert-butanol. The reaction is typically carried out under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction scheme is as follows:
In[N(SiMe₃)₂]₃ + 3 (CH₃)₃COH → In(OC(CH₃)₃)₃ + 3 HN(SiMe₃)₂
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Indium(III) tert-butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form indium hydroxide and tert-butanol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Thermal Decomposition: Decomposes upon heating to form indium oxide and volatile organic by-products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Various alcohols under an inert atmosphere.
Thermal Decomposition: Elevated temperatures in an inert or reducing atmosphere.
Major Products Formed:
Hydrolysis: Indium hydroxide and tert-butanol.
Alcoholysis: Mixed alkoxides and tert-butanol.
Thermal Decomposition: Indium oxide and volatile organic compounds.
Scientific Research Applications
Indium(III) tert-butoxide is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and materials, such as indium oxide nanoparticles.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in radiopharmaceuticals and as a therapeutic agent in cancer treatment.
Industry: Employed in the production of thin films and coatings through chemical vapor deposition (CVD) and sol-gel processes.
Mechanism of Action
The mechanism of action of Indium(III) tert-butoxide largely depends on its application. In chemical synthesis, it acts as a source of indium ions, which can participate in various reactions to form desired products. In biological and medical applications, its mechanism may involve the interaction with biological molecules, leading to imaging or therapeutic effects. The exact molecular targets and pathways can vary based on the specific application and the nature of the indium complex formed.
Comparison with Similar Compounds
Indium(III) isopropoxide: In(OC₃H₇)₃
Indium(III) ethoxide: In(OC₂H₅)₃
Indium(III) methoxide: In(OCH₃)₃
Comparison: Indium(III) tert-butoxide is unique due to its bulky tert-butoxide groups, which provide steric hindrance and influence its reactivity and volatility. Compared to other indium alkoxides, it has higher thermal stability and is more resistant to hydrolysis. These properties make it particularly suitable for applications requiring high purity and controlled decomposition, such as in the production of thin films and nanoparticles.
Properties
Molecular Formula |
C12H27InO3 |
|---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
tris[(2-methylpropan-2-yl)oxy]indigane |
InChI |
InChI=1S/3C4H9O.In/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |
InChI Key |
SSEICBQSWNBGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[In](OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


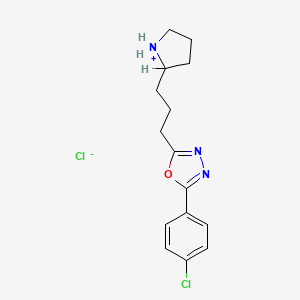
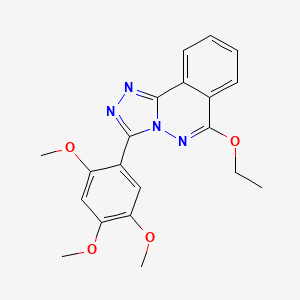
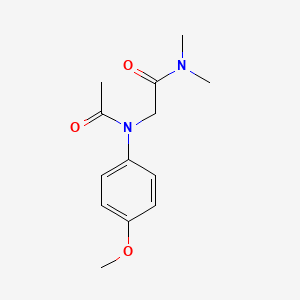
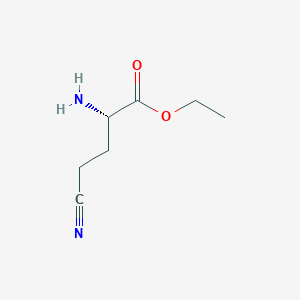
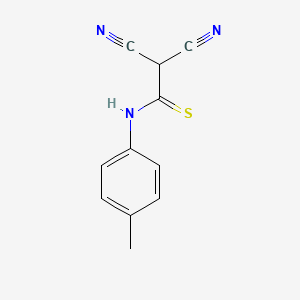
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

